

Application Notes and Protocols: Tilpisertib In Vitro Kinase Assay

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Compound of Interest

Compound Name: *Tilpisertib*

Cat. No.: *B3325163*

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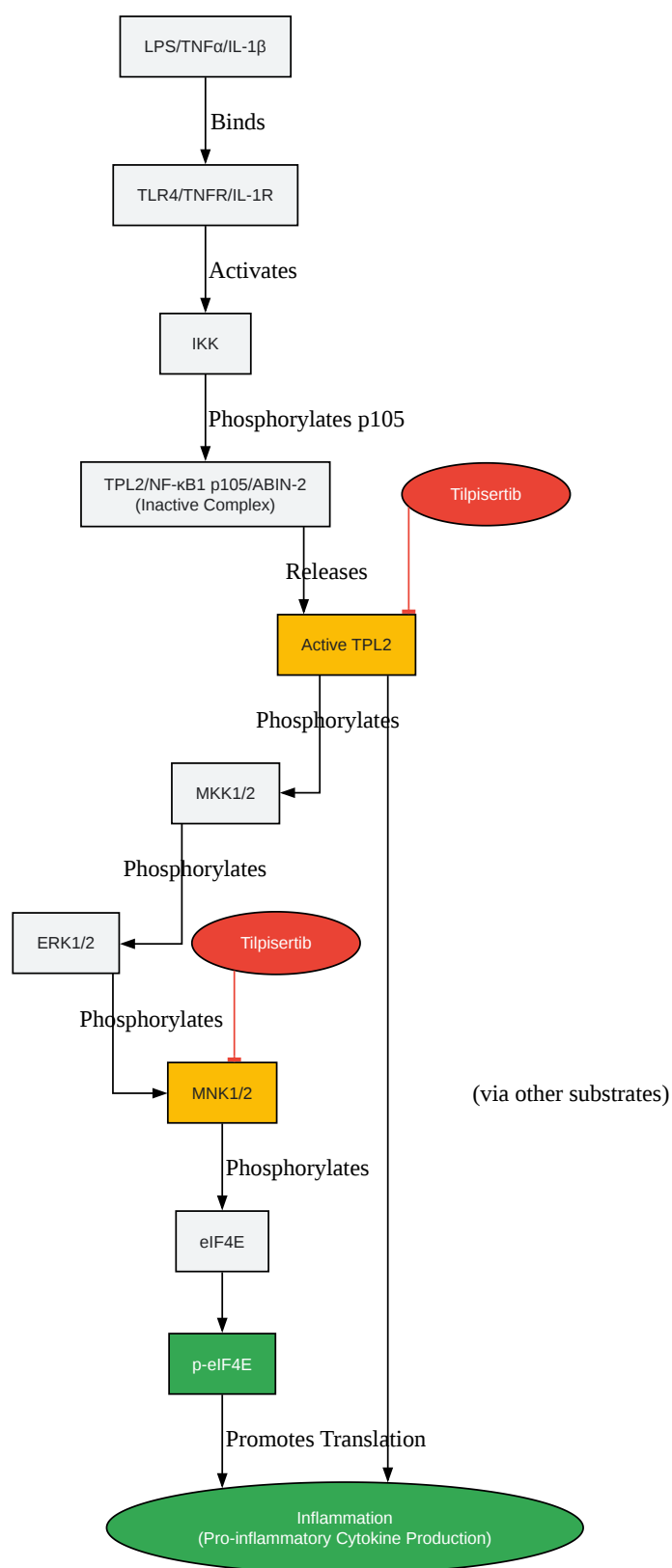
Introduction

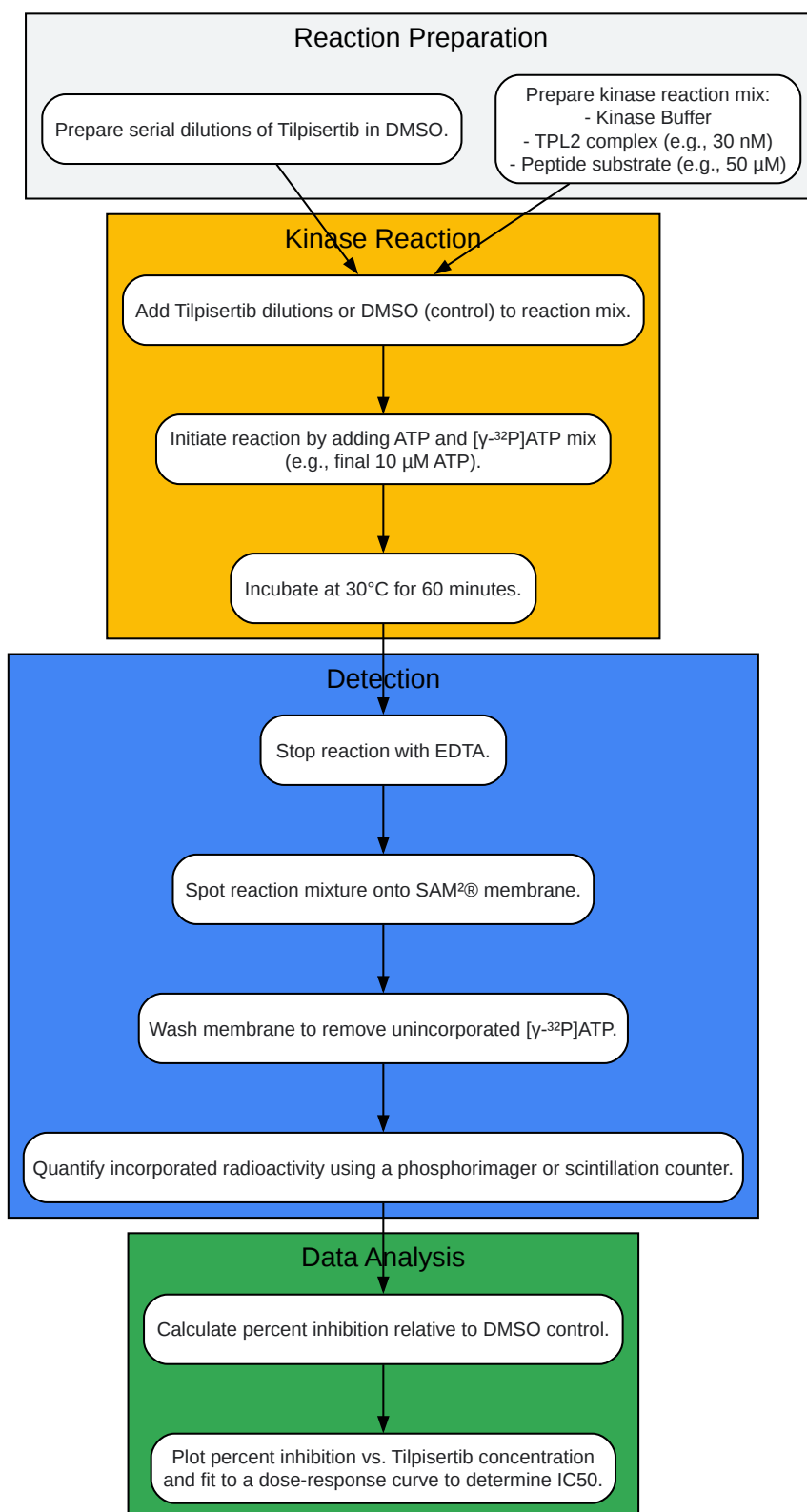
Tilpisertib (GS-4875) is a potent and selective small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8, and has demonstrated inhibitory activity against MAP kinase-interacting kinases 1 and 2 (MNK1/2).[1][2] TPL2 is a key regulator of the ERK1/2 signaling pathway downstream of pro-inflammatory stimuli, and MNK1/2 are downstream effectors of the p38 and ERK MAPK pathways that phosphorylate eukaryotic initiation factor 4E (eIF4E).[3][4] By targeting these kinases, **tilpisertib** has the potential to modulate inflammatory responses, making it a person of interest for the treatment of inflammatory diseases such as ulcerative colitis.[1]

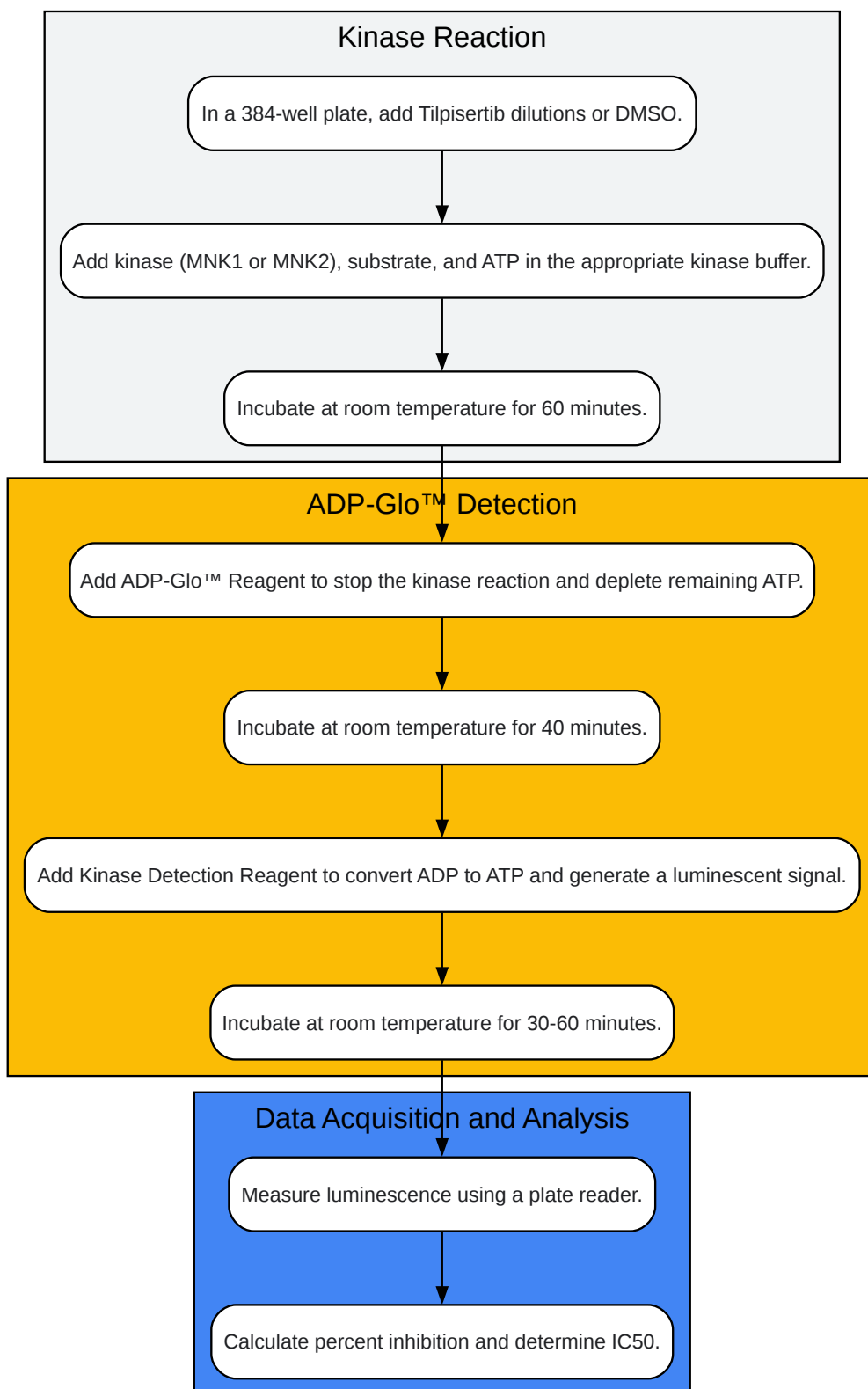
These application notes provide detailed protocols for in vitro biochemical assays to determine the inhibitory activity of **tilpisertib** against its primary targets, TPL2 and MNK1/2. The protocols are based on established methods for kinase activity measurement, including radiometric and luminescence-based assays.

Signaling Pathway of TPL2 and MNK1/2

The diagram below illustrates the signaling cascade involving TPL2 and MNK1/2, highlighting the points of inhibition by **tilpisertib**.







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References

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- 3. Assaying kinase activity of the TPL-2/NF- κ B1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mnk1 and 2 are dispensable for T-cell development and activation but important for the pathogenesis of experimental autoimmune encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
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